2-(naphthalen-1-ylsulfanyl)acetic acid
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Overview
Description
2-(Naphthalen-1-ylsulfanyl)acetic acid is an organic compound with the molecular formula C12H10O2S It is characterized by the presence of a naphthalene ring attached to a sulfanyl group, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-ylsulfanyl)acetic acid typically involves the reaction of naphthalene-1-thiol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of naphthalene-1-thiol attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: Naphthalene-1-thiol, chloroacetic acid
Solvent: Typically, an organic solvent such as ethanol or methanol is used.
Catalyst: A base such as sodium hydroxide or potassium carbonate.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-1-ylsulfanyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro or halogenated derivatives of the naphthalene ring.
Scientific Research Applications
2-(Naphthalen-1-ylsulfanyl)acetic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-ylsulfanyl)acetic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the naphthalene ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-acetic acid: Similar structure but lacks the sulfanyl group.
2-(Naphthalen-2-ylsulfanyl)acetic acid: Similar structure but with the sulfanyl group attached to the second position of the naphthalene ring.
Naphthalene-1-thiol: Contains the sulfanyl group but lacks the acetic acid moiety.
Uniqueness
2-(Naphthalen-1-ylsulfanyl)acetic acid is unique due to the presence of both the naphthalene ring and the sulfanyl-acetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
10404-24-7 |
---|---|
Molecular Formula |
C12H10O2S |
Molecular Weight |
218.3 |
Purity |
95 |
Origin of Product |
United States |
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